(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20406803
InChI: InChI=1S/C8H13N3O2/c1-5-6(4-11(2)10-5)7(9)3-8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)/t7-/m0/s1
SMILES:
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol

(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid

CAS No.:

Cat. No.: VC20406803

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid -

Specification

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
IUPAC Name (3S)-3-amino-3-(1,3-dimethylpyrazol-4-yl)propanoic acid
Standard InChI InChI=1S/C8H13N3O2/c1-5-6(4-11(2)10-5)7(9)3-8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)/t7-/m0/s1
Standard InChI Key ZETOVOLYLCXLND-ZETCQYMHSA-N
Isomeric SMILES CC1=NN(C=C1[C@H](CC(=O)O)N)C
Canonical SMILES CC1=NN(C=C1C(CC(=O)O)N)C

Introduction

(3S)-3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is a chemical compound that has garnered interest in various fields of research due to its unique molecular structure and potential biological activities. This compound features a pyrazole ring, an amino group, and a carboxylic acid functionality, making it a subject of interest in medicinal chemistry and pharmacological studies.

Synthesis and Characterization

The synthesis of (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves multi-step organic synthesis techniques. These methods may include the reaction of appropriate pyrazole derivatives with amino acid precursors. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.

Biological Activity and Potential Applications

(3S)-3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is of interest in pharmacological studies due to its potential interactions with biological targets. The presence of the pyrazole ring may facilitate hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to specific enzymes or receptors involved in metabolic pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid. A comparison of these compounds is provided in the following table:

Compound NameMolecular FormulaUnique Features
(3S)-3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acidC8H13N3O2Features a carboxylic acid group
(3S)-3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamideC8H12N4OContains an amide group instead of a carboxylic acid
(2S)-2-Amino-2-(1-methylpyrazol-4-yl)propanoic acidC7H11N3O2Features an additional carboxylic acid functionality and a different pyrazole substitution
5-MethylpyrazoleC5H6N2A simpler structure lacking an amide or carboxylic acid group

The uniqueness of (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid lies in its specific combination of functional groups and stereochemistry, which may contribute to distinct biological activities compared to these similar compounds.

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